![molecular formula C7H8N4 B12092917 1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)
1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-F][1,2,4]triazine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with formamidine acetate under specific conditions . Another approach includes the use of bromohydrazone intermediates, which undergo cyclization to form the desired triazine ring . Industrial production methods often focus on optimizing yield and purity, utilizing scalable processes that ensure safety and efficiency .
Chemical Reactions Analysis
1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine involves its interaction with specific molecular targets, such as kinases and polymerases. By binding to these targets, the compound can inhibit their activity, leading to therapeutic effects. For instance, in antiviral applications, it inhibits the RNA-dependent RNA polymerase, preventing viral replication .
Comparison with Similar Compounds
1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine can be compared to other similar compounds, such as:
Pyrrolo[2,1-F][1,2,4]triazine: This parent compound shares the same core structure but lacks the methanamine group, resulting in different reactivity and biological activity.
Pyrazolo[5,1-C][1,2,4]triazines: These compounds have a similar triazine ring but differ in their substitution patterns, leading to variations in their pharmacological profiles.
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazin-2-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-4-7-9-5-6-2-1-3-11(6)10-7/h1-3,5H,4,8H2 |
InChI Key |
ZIHSDZPSBAMKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=NC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



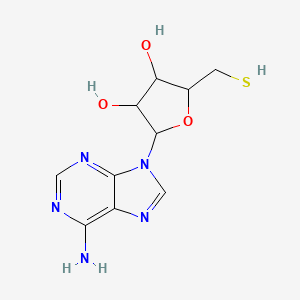
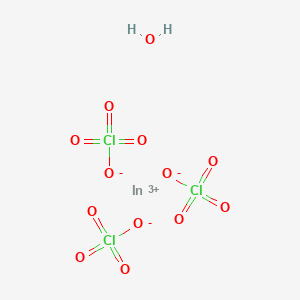
![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)

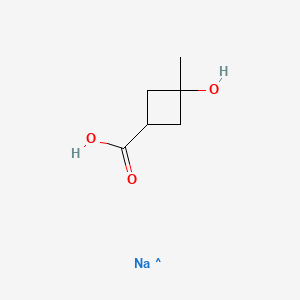
![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
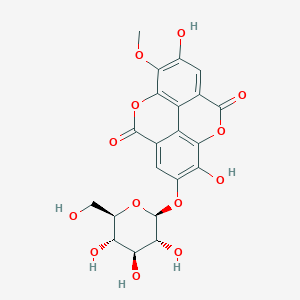
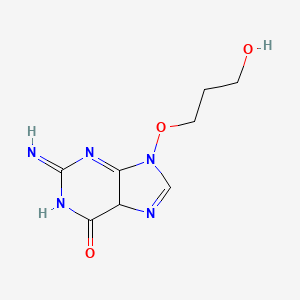



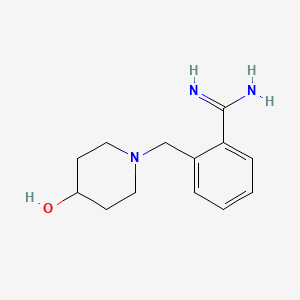
![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
